molecular formula C23H23N3O5 B14995136 Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B14995136
M. Wt: 421.4 g/mol
InChI Key: XWRQKQSXBQXPLO-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group, a methylphenyl group, and an imidazolidinone moiety. This compound is of interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions, which can be carried out using reagents such as diazomethane or cyclopropyl carbenes.

    Acylation Reaction: The acetyl group is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities, using reagents like sodium hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, various amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. It is known to bind to certain proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[(4-methylphenyl)sulfonyl]amino}benzoate): Another compound with a similar structure but different functional groups.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)sulfonyl)benzamide: A related compound with a different substitution pattern.

Uniqueness

Methyl 4-({[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-[[2-[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-14-3-9-18(10-4-14)26-21(28)19(25(23(26)30)17-11-12-17)13-20(27)24-16-7-5-15(6-8-16)22(29)31-2/h3-10,17,19H,11-13H2,1-2H3,(H,24,27)

InChI Key

XWRQKQSXBQXPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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